molecular formula C20H34N4O6 B8114953 Norbornene-PEG6 azide

Norbornene-PEG6 azide

Cat. No.: B8114953
M. Wt: 426.5 g/mol
InChI Key: YCKYBHSITCTWPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Norbornene-PEG6 Azide is a water-soluble, heterobifunctional crosslinker specifically designed for advanced bioconjugation and materials science applications. This reagent features a norbornene group, which readily participates in cycloaddition reactions such as thiol-norbornene click chemistry and inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines , and a terminal azide group suitable for copper-catalyzed (CuAAC) or strain-promoted (SPAAC) azide-alkyne cycloadditions . The integrated polyethylene glycol (PEG) spacer, comprising six ethylene glycol units, enhances aqueous solubility, reduces nonspecific binding, and provides a substantial linker length to minimize steric hindrance between conjugated molecules. The primary research value of this compound lies in its role as a versatile molecular bridge for polymer-polymer coupling , the synthesis of precisely defined block copolymers, and the biofunctionalization of hydrogels and other biomaterials . Its mechanism of action is based on highly selective, biorthogonal click reactions that proceed efficiently under physiological conditions with minimal interference from biological functionalities . This makes it an indispensable tool for constructing complex architectures for drug delivery systems, developing 'clickable' hydrogel scaffolds for 3D cell culture with spatial control over biochemical cues , and for the site-specific labeling of biomolecules. This product is designated "For Research Use Only" and is strictly not intended for diagnostic, therapeutic, or any other human, veterinary, or household use.

Properties

IUPAC Name

N-[2-[2-[2-[2-[2-(2-azidoethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethyl]bicyclo[2.2.1]hept-5-ene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H34N4O6/c21-24-23-4-6-27-8-10-29-12-14-30-13-11-28-9-7-26-5-3-22-20(25)19-16-17-1-2-18(19)15-17/h1-2,17-19H,3-16H2,(H,22,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCKYBHSITCTWPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(C1C=C2)C(=O)NCCOCCOCCOCCOCCOCCN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H34N4O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Norbornene Functionalization with PEG6 Spacers

The synthesis begins with functionalizing the norbornene core with a PEG6 linker. A common approach involves coupling norbornene derivatives (e.g., norbornene carboxylic acid) with amino-terminated PEG6 chains.

Reaction Mechanism :

  • Activation : Norbornene carboxylic acid is activated using carbodiimide reagents (e.g., EDC or DCC) and NHS to form an NHS ester.

  • Coupling : The activated ester reacts with α-amino-ω-hydroxy-PEG6 (H2N-PEG6-OH) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF), facilitated by a base such as triethylamine (TEA).

  • Product : Norbornene-PEG6-OH is isolated via precipitation in cold diethyl ether, yielding a white solid.

Critical Parameters :

  • Molar Ratios : A 1:1.2 molar ratio of norbornene derivative to PEG6 spacer ensures complete conjugation.

  • Temperature : Reactions proceed optimally at 0–4°C to minimize side reactions.

Azide Group Introduction

The hydroxyl terminus of Norbornene-PEG6-OH is converted to an azide (-N3) via nucleophilic substitution. A patented method using PEG-400 as a dual solvent and catalyst achieves high efficiency.

Procedure :

  • Substrate Preparation : Norbornene-PEG6-OH is treated with methanesulfonyl chloride (MsCl) in DCM to form the mesylate intermediate.

  • Azidation : The mesylate reacts with sodium azide (NaN3) in PEG-400 at 25°C for 30–60 minutes.

  • Workup : The product is extracted with ethyl acetate, washed with brine, and purified via silica gel chromatography.

Yield Optimization :

  • Catalyst : PEG-400 enhances NaN3 solubility and stabilizes the transition state, achieving >95% conversion.

  • Reagent Excess : A 1:3 molar ratio of mesylate to NaN3 ensures complete substitution.

Industrial-Scale Production

Bulk Synthesis Protocols

Industrial production scales the azidation step using continuous flow reactors. Key steps include:

  • Continuous Azidation : Mesylate and NaN3 are pumped through a PEG-400-filled reactor at 40°C, achieving residence times of <10 minutes.

  • In-Line Purification : Aqueous extraction and solvent evaporation systems yield >90% pure this compound.

Economic Considerations :

  • Catalyst Reuse : PEG-400 is recovered via distillation, reducing costs by 30%.

  • Waste Reduction : Solvent recycling systems minimize environmental impact.

Analytical Validation

Structural Characterization

Nuclear Magnetic Resonance (NMR) :

  • 1H-NMR :

    • Norbornene protons: δ 5.8–6.2 ppm (cyclopropane ring).

    • PEG6 methylenes: δ 3.5–3.7 ppm (broad multiplet).

    • Azide (-N3): No direct proton signal, confirmed via IR.

Fourier-Transform Infrared Spectroscopy (FTIR) :

  • Azide stretch: 2100–2150 cm⁻¹ (strong absorption).

Purity Assessment

High-Performance Liquid Chromatography (HPLC) :

  • Column : C18 reverse-phase, 5 µm, 250 × 4.6 mm.

  • Mobile Phase : Gradient from 5% to 95% acetonitrile in water (0.1% TFA).

  • Retention Time : 12.3 minutes (purity >98%).

Mass Spectrometry (MS) :

  • ESI-MS : [M+H]+ = 427.2 m/z (calculated for C20H34N4O6+).

Comparative Data Tables

Table 1: Synthetic Methods for this compound

MethodReagentsConditionsYield (%)Purity (%)
Carbodiimide CouplingEDC/NHS, H2N-PEG6-OH0°C, 24 h7595
PEG-400 CatalyzedNaN3, PEG-40025°C, 30 min9899
Continuous FlowMesylate, NaN3, PEG-40040°C, 10 min9297

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC20H34N4O6
Molecular Weight426.5 g/mol
SolubilityWater, DMSO, DMF
Stability-20°C, desiccated, argon

Challenges and Solutions

Steric Hindrance in PEG6 Spacers

Longer PEG chains increase steric bulk, potentially slowing azide-alkyne cycloadditions. Solutions include:

  • Pre-Organized Scaffolds : Attaching norbornene and azide to opposite ends of PEG6.

  • Microwave-Assisted Synthesis : Reducing reaction times by 50%.

Azide Degradation

Light Sensitivity :

  • Storage : Amber vials under argon prevent photodegradation.

  • Stabilizers : Adding 1% w/w ascorbic acid inhibits radical formation .

Chemical Reactions Analysis

Types of Reactions: Norbornene-PEG6 azide undergoes various chemical reactions, including:

    Click Chemistry: The azide group participates in Huisgen 1,3-dipolar cycloaddition reactions with alkynes to form triazoles. This reaction is highly efficient and bioorthogonal.

    Diels-Alder Reactions: The norbornene moiety can undergo Diels-Alder reactions with dienes, forming cyclohexene derivatives.

    Substitution Reactions: The azide group can be substituted with other functional groups under suitable conditions.

Common Reagents and Conditions:

    Click Chemistry: Copper(I) catalysts (e.g., CuSO4 and sodium ascorbate) are commonly used.

    Diels-Alder Reactions: Typically carried out at elevated temperatures with dienes.

    Substitution Reactions: Various nucleophiles can be used depending on the desired product.

Major Products:

    Triazoles: Formed from click chemistry reactions.

    Cyclohexene Derivatives: Resulting from Diels-Alder reactions.

    Substituted Norbornene-PEG6 Derivatives: From substitution reactions.

Scientific Research Applications

Drug Delivery Systems

Norbornene-PEG6 azide is extensively utilized in the development of advanced drug delivery systems. The PEG component enhances solubility and biocompatibility, which are crucial for effective therapeutic applications. The azide group allows for the conjugation of various therapeutic agents via click chemistry, facilitating targeted drug delivery.

Case Study: Doxorubicin Conjugation

In a study involving bivalent-brush polymers, doxorubicin was conjugated to an azide-functionalized polymer using CuAAC. The resulting drug-loaded materials demonstrated significant therapeutic efficacy against cancer cells, highlighting the potential of this compound in cancer therapy .

Bioconjugation Techniques

The azide functionality of this compound makes it an ideal candidate for bioconjugation applications. It can selectively link biomolecules such as proteins and nucleic acids through bioorthogonal reactions.

Application in Protein Labeling

A recent study described a method for labeling peptides and proteins using sulfonyl azides to facilitate the aziridination of norbornenes. This approach enables the attachment of various tags under mild conditions, enhancing the utility of this compound in proteomics .

Surface Functionalization

In materials science, this compound is employed for surface functionalization of nanoparticles and polymers. The ability to attach to diverse substrates allows researchers to create tailored surfaces with specific properties.

Example: Biosensor Development

The functionalization of surfaces with azide groups has been utilized to develop biosensors that can detect biological molecules with high specificity. This application underscores the compound's relevance in bioengineering and sensor technology.

Proteomics and Genomics Research

This compound plays a critical role in proteomics and genomics by enabling the labeling and detection of biomolecules. This capability is essential for studying complex biological systems and identifying novel biomarkers.

Labeling Strategies

By conjugating with azido-tagged probes, researchers can selectively visualize specific proteins or nucleic acids, facilitating advancements in biomolecular research.

Polymer Science

The unique reactivity of this compound allows for innovative polymerization techniques. Its application in polyaddition reactions has opened new avenues in polymer science.

Polyaddition Discovery

Research has demonstrated that norbornene-based monomers containing both strained double bonds and azides can undergo polyaddition reactions, leading to new polymer structures with potential applications in various fields .

Summary Table of Applications

Application AreaDescriptionKey Benefits
Drug Delivery SystemsConjugation with therapeutic agents for targeted deliveryEnhanced solubility and biocompatibility
Bioconjugation TechniquesLinking biomolecules through click chemistryHigh specificity and efficiency
Surface FunctionalizationModifying surfaces of nanoparticles and polymersTailored properties for sensors
Proteomics/GenomicsLabeling biomolecules for detection and visualizationAdvances in biomolecular research
Polymer ScienceInnovative polymerization techniques using norbornene-based monomersNew polymer structures with varied properties

Mechanism of Action

The mechanism of action of Norbornene-PEG6 azide primarily involves its reactivity in click chemistry and Diels-Alder reactions. The azide group reacts with alkynes to form stable triazole linkages, which are useful in bioconjugation and material synthesis. The norbornene moiety undergoes Diels-Alder reactions, providing a versatile platform for constructing complex molecular architectures. These reactions are facilitated by the strained ring structure of norbornene and the high reactivity of the azide group.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogs

2.1.1 Norbornene-PEG4 Azide
  • Structure: Shares the norbornene and azide groups but has a shorter PEG4 linker.
  • However, PEG4 offers lower solubility in aqueous media compared to PEG6, limiting its utility in biological systems requiring high solubility .
  • Applications : Ideal for in vitro bioconjugation where rapid reaction rates are prioritized over solubility.
2.1.2 Azide-PEG5-Tos (Azide-PEG5-Tosylate)
  • Structure : Contains an azide group and a tosylate leaving group connected via a PEG5 linker.
  • Reactivity: The tosylate group enables nucleophilic substitution reactions (e.g., with amines or thiols), while the azide allows click chemistry.
  • Applications : Used for introducing azide handles onto surfaces or biomolecules via substitution reactions, followed by click chemistry modifications.
2.1.3 Azide-PEG7-COOH
  • Structure : Features a carboxylic acid (-COOH) terminus and a longer PEG7 linker.
  • Reactivity : The carboxylic acid permits carbodiimide-mediated coupling (e.g., EDC/NHS chemistry), enabling conjugation to amines. The extended PEG7 linker enhances solubility but may introduce steric barriers, slowing reaction rates compared to PEG6 .
  • Applications : Suitable for pH-sensitive drug delivery systems or functionalizing carboxyl-reactive substrates.

Performance Metrics

Property Norbornene-PEG6 Azide Norbornene-PEG4 Azide Azide-PEG5-Tos Azide-PEG7-COOH
PEG Length 6 ethylene oxide units 4 ethylene oxide units 5 units 7 units
Solubility in Water High Moderate Moderate Very High
Reaction Kinetics Moderate (PEG6) Fast (PEG4) Fast (Tos) Slow (PEG7)
Key Functional Group Norbornene + Azide Norbornene + Azide Azide + Tos Azide + COOH
Primary Use Case In vivo bioconjugation In vitro assays Surface grafting Carboxyl-mediated coupling

Application-Specific Advantages

  • Drug Delivery: this compound’s balance of solubility and biocompatibility makes it superior for in vivo targeted delivery compared to Azide-PEG5-Tos or PEG4 variants .

Q & A

Q. Data Contradiction Analysis

  • Control Experiments: Run parallel reactions with standardized azide/alkyne ratios to isolate batch-specific variability.
  • Degradation Testing: Monitor azide stability under storage conditions (e.g., light exposure, moisture) via FTIR and 1^1H NMR .
  • Statistical Design: Use factorial DOE (Design of Experiments) to identify interactions between variables like solvent purity, catalyst age, and temperature .

What criteria should guide the selection of primary literature when designing experiments with this compound?

Q. Literature Review Methodology

  • Reproducibility: Prioritize studies with detailed synthetic protocols and spectral data (e.g., NMR peak assignments) .
  • Temporal Relevance: Focus on post-2010 publications to align with advancements in click chemistry and polymer characterization .
  • Methodological Rigor: Cross-reference claims with orthogonal techniques (e.g., MS + GPC for molecular weight validation) .

How can researchers optimize the storage conditions of this compound to prevent azide group degradation?

Q. Experimental Design

  • Temperature: Store at –20°C in anhydrous DMSO or DMF to minimize hydrolysis.
  • Light Protection: Use amber vials to prevent UV-induced degradation.
  • Stability Monitoring: Conduct monthly 1^1H NMR checks for azide signal retention (~5.3 ppm for norbornene protons) .

What comparative advantages does this compound offer over tetrazine-based ligation in bioorthogonal polymer functionalization?

Q. Advanced Comparative Analysis

  • Reaction Speed: Tetrazine ligation is faster (k2k_2 ~103^3 M1^{-1}s1^{-1}) but suffers from tetrazine instability.
  • Biocompatibility: this compound is preferable for in vivo applications due to lower copper toxicity post-CuAAC.
  • Synthetic Flexibility: PEG6 spacers enable modular conjugation with biomolecules without steric interference .

How should researchers address discrepancies between theoretical and observed molecular weights in this compound-conjugated polymers?

Q. Data Analysis Framework

  • Purification Artifacts: Use preparative GPC to remove unreacted monomers.
  • End-Group Analysis: Employ MALDI-TOF MS to detect termination events (e.g., azide reduction).
  • Computational Modeling: Compare experimental GPC data with simulations (e.g., Gaussian chain models) .

What ethical and safety considerations are critical when handling this compound in laboratory settings?

Q. Safety and Compliance

  • Azide Toxicity: Use fume hoods for synthesis and avoid inhalation/contact (LD50_{50} for NaN3_3: 27 mg/kg in mice).
  • Waste Disposal: Neutralize azide waste with sodium nitrite and hydrochloric acid to produce inert nitrogen gas.
  • Regulatory Adherence: Follow OSHA guidelines for azide handling and documentation .

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